3-Phenyl-pyridine-2,6-diol
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Overview
Description
3-Phenyl-pyridine-2,6-diol is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a phenyl group at the 3-position and hydroxyl groups at the 2- and 6-positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-pyridine-2,6-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenylpyridine with suitable oxidizing agents to introduce the hydroxyl groups at the 2- and 6-positions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-pyridine-2,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenyl and hydroxyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted phenyl-pyridine compounds .
Scientific Research Applications
3-Phenyl-pyridine-2,6-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 3-Phenyl-pyridine-2,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 2-Phenyl-pyridine-3,5-diol
- 3-Phenyl-pyridine-4,6-diol
- 2,6-Diphenyl-pyridine
Comparison: 3-Phenyl-pyridine-2,6-diol is unique due to the specific positioning of the hydroxyl groups, which significantly influences its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it suitable for specific applications in research and industry .
Biological Activity
3-Phenyl-pyridine-2,6-diol is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article will explore the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted at the 2 and 6 positions with hydroxyl groups and a phenyl group at the 3 position. Its chemical structure can be represented as follows:
This structure contributes to its ability to interact with various biological targets.
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study evaluated its effects on K562 (chronic myeloid leukemia) cells and found that treatment with this compound led to:
- Induction of Apoptosis : The compound activates caspase-9 and induces cleavage of poly(ADP-ribose) polymerase (PARP-1), which are markers of apoptosis .
- Reduction in Proliferation : Flow cytometry analysis indicated a decrease in the proportion of BrdU-positive cells, suggesting that the compound effectively inhibits cell proliferation .
Table 1: Antiproliferative Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
K562 | 10 | Induction of apoptosis via caspase activation |
MCF-7 | 15 | Inhibition of DNA replication (PCNA reduction) |
MV4-11 | 12 | Cell cycle arrest and apoptosis induction |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity. It has been tested against several bacterial strains, demonstrating effectiveness comparable to established antibiotics. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymes.
Case Studies
- K562 Leukemia Model :
-
Antimicrobial Efficacy :
- A series of experiments assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, indicating strong potential as an antibacterial agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. Variations in substituents on the pyridine ring significantly affect its potency:
- Hydroxyl Substituents : The presence of hydroxyl groups at positions 2 and 6 enhances solubility and facilitates hydrogen bonding with biological targets.
- Phenyl Group : The phenyl substitution at position 3 contributes to lipophilicity, allowing better membrane penetration.
Table 2: Structure-Activity Relationship Insights
Substituent Position | Substituent Type | Activity Impact |
---|---|---|
2 | Hydroxyl | Increased solubility |
3 | Phenyl | Enhanced membrane penetration |
6 | Hydroxyl | Improved binding affinity |
Properties
Molecular Formula |
C11H9NO2 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
6-hydroxy-5-phenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H9NO2/c13-10-7-6-9(11(14)12-10)8-4-2-1-3-5-8/h1-7H,(H2,12,13,14) |
InChI Key |
JTXRCERIDLOGDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=O)C=C2)O |
Origin of Product |
United States |
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